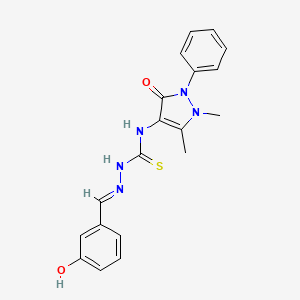

![molecular formula C16H16O3 B5562530 3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5562530.png)

3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one” is a chemical compound with the linear formula C16H16O3 . It has a molecular weight of 256.304 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one” is represented by the linear formula C16H16O3 . More detailed structural analysis would require additional resources or experimental data.Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one” are not fully detailed in the available resources. The compound has a molecular weight of 256.304 , but further properties like melting point, boiling point, solubility, etc., are not provided.Scientific Research Applications

Synthesis and Antimycobacterial Activity

Furanocoumarin derivatives have been synthesized through various chemical reactions, including diversity-oriented synthesis techniques and multicomponent approaches, to create compounds with antimycobacterial properties. For example, Alvey et al. (2009) reported the synthesis of furo[3,2-f]chromanes with improved antimycobacterial activity against Mycobacterium bovis and Mycobacterium tuberculosis, demonstrating a fourfold enhancement in some compounds Alvey et al., 2009. Similarly, Lichitsky et al. (2020) developed a method for preparing furan-2(5H)-one derivatives containing the 4H-chromen-4-one fragment, emphasizing the efficiency and mild reaction conditions of their synthetic approach Lichitsky et al., 2020.

Photooxygenation Studies

El-Gogary et al. (2015) investigated the synthesis and photooxygenation of angular furocoumarins, highlighting the potential for creating photo-cleaved products with unique properties through the reaction of synthesized furocoumarins with singlet oxygen El-Gogary et al., 2015.

Molecular Structure Analysis

The crystal structure of compounds structurally related to furocoumarins has been studied to understand their conformation and potential bioactivity. Atta-ur-rahman et al. (2004) analyzed the crystal structure of imperatorin, a compound with a similar furanochromen backbone, revealing different conformations of its molecular structure Atta-ur-rahman et al., 2004.

Novel Synthetic Approaches

Researchers have developed novel synthetic approaches to create furocoumarin derivatives with potential biological activities. For instance, Zhou et al. (2013) described an efficient synthesis of 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones, highlighting the potential of these compounds in biomedical applications Zhou et al., 2013.

Green Synthetic Methods

Kumar et al. (2015) reported a green, catalyst-free, and solvent-free synthesis of benzo[f]furo[3,2-c]chromen-4-(5H)-ones, showcasing an environmentally friendly approach to generating these compounds with excellent yields Kumar et al., 2015.

properties

IUPAC Name |

3,4-dimethyl-9-propylfuro[2,3-f]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-4-5-11-7-13(17)19-12-6-9(2)14-10(3)8-18-16(14)15(11)12/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPWYUDVOFMJQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-9-propylfuro[2,3-f]chromen-7-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5562449.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562457.png)

![1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole](/img/structure/B5562459.png)

![N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B5562463.png)

![3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5562478.png)

![N,N-dimethyl-2-[(4aR*,7aS*)-4-[3-(1-methylcyclopropyl)propanoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562493.png)

![4-[({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)methyl]benzoic acid](/img/structure/B5562503.png)

![N,N-diallyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5562505.png)

![N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5562510.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5562516.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(methylthio)benzoyl]piperidine](/img/structure/B5562519.png)

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B5562538.png)